
1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one is a complex organic compound belonging to the pyrazolone family. This compound is notable for its diverse applications in various fields, including medicinal chemistry, analytical chemistry, and industrial processes. Its unique structure, featuring a pyrazolone core with phenyl, dimethyl, and aminobenzoyl substituents, contributes to its versatile chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminoantipyrine, which is then subjected to further reactions to introduce the beta-(p-aminobenzoyl)ethyl group. The key steps include:
Condensation Reaction: 4-aminoantipyrine is condensed with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced to yield the corresponding amine.
Acylation: The amine is then acylated with p-aminobenzoic acid to introduce the beta-(p-aminobenzoyl)ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobenzoyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or other proteins involved in inflammatory pathways.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and antipyretic properties.
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic effects.
Metamizole: A pyrazolone compound used as a painkiller and antipyretic.
Uniqueness: 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazolone derivatives. Its combination of phenyl, dimethyl, and aminobenzoyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
24428-98-6 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[3-(4-aminophenyl)-3-oxopropyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-14-18(12-13-19(24)15-8-10-16(21)11-9-15)20(25)23(22(14)2)17-6-4-3-5-7-17/h3-11H,12-13,21H2,1-2H3 |
Clave InChI |
ROLHIPZCIYSBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


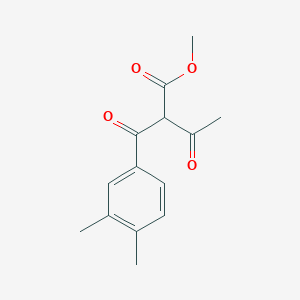
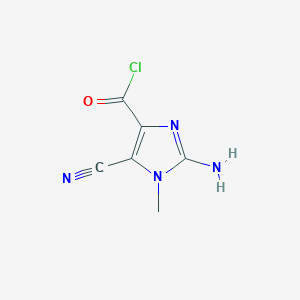
![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)

![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)
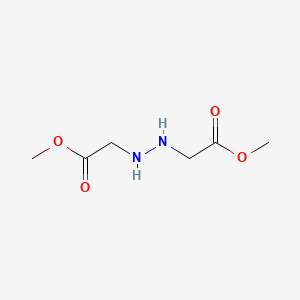
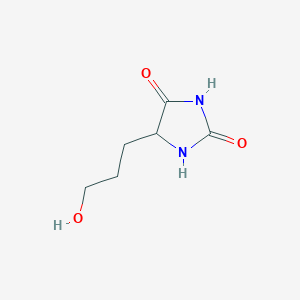
![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
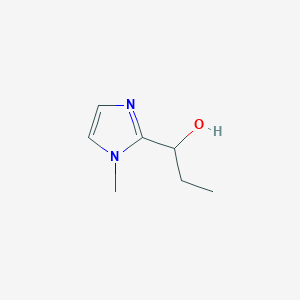
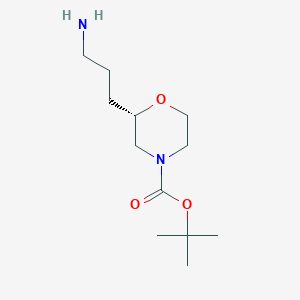
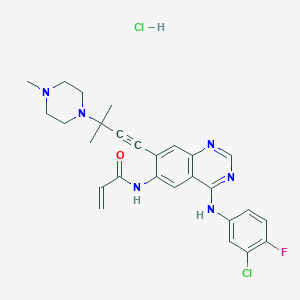
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
